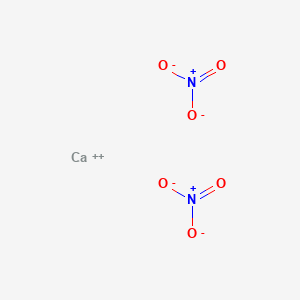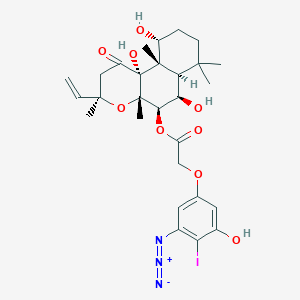
Calcium nitrate
Overview
Description
Calcium nitrate, known chemically as calcium dinitrate, is an inorganic compound with the formula Ca(NO₃)₂. It is a colorless salt that is highly soluble in water and is commonly found in a tetrahydrate form, Ca(NO₃)₂·4H₂O. This compound is widely used in various industries due to its multifaceted applications, including agriculture, wastewater treatment, and construction .
Mechanism of Action
Target of Action
Calcium nitrate primarily targets the soil and plants where it is applied . In plants, it plays a crucial role in nutrient transport , assimilation , and adaptive growth responses . It also targets the sediment-water interface in aquatic environments, improving the redox condition .
Mode of Action
This compound interacts with its targets by providing calcium and nitrate ions . The calcium ion accelerates the formation of calcium hydroxide, thus precipitating and setting in concrete . In plants, nitrate-triggered calcium signatures play critical roles in primary nitrate responses . In aquatic environments, this compound improves the redox condition, temporarily reducing phosphorus in the overlaying water .
Biochemical Pathways
This compound affects several biochemical pathways. In plants, it triggers cytosolic-nuclear calcium signaling and dynamic protein phosphorylation via diverse mechanisms in the primary nitrate response . It also plays a role in the metabolism of sulfates in wastewater systems .
Pharmacokinetics
This solubility facilitates its distribution in the environment and its uptake by plants .
Result of Action
The action of this compound results in several effects. In concrete, it accelerates setting . In plants, it controls nutrient transport and growth responses . In wastewater systems, it prevents the formation of hydrogen sulfide by stopping the metabolism for sulfates . In aquatic environments, it can control the release of phosphorus from contaminated sediment .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it can help acidify alkaline soils, making them more suitable for growing acid-loving plants . In aquatic environments, its effectiveness in controlling phosphorus release depends on the specific conditions of the sediment-water interface .
Biochemical Analysis
Biochemical Properties
Calcium nitrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can interact with proteins like calmodulin and calcium-dependent protein kinases, playing a crucial role in the regulation of plant mineral nutrition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, in plants, this compound is involved in the regulation of root and shoot development, germination, and its own transport and assimilation .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can trigger calcium signatures and activate certain protein kinases, influencing the primary nitrate response in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, in a study on the setting and strength evolution of Portland cement pastes, this compound acted as a setting accelerator but had relatively little beneficial effect on the long-term development of mechanical resistances .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on feedlot cattle, high supplementary nitrogen in the form of this compound was associated with significantly reduced feed intake, reduced average daily gain, and reduced carcass weight .
Metabolic Pathways
This compound is involved in several metabolic pathways. For example, in plants, this compound is involved in the regulation of mineral elements through calcium signaling .
Transport and Distribution
This compound is transported and distributed within cells and tissues. In plants, this compound can be transported via the High-Affinity Transport System (HATS) and the Low-Affinity Transport System (LATS) to balance the distribution of these ions between organs .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are crucial. In plants, calcium deposits were abundant in the cell walls and intercellular spaces at the early dormant stage but were enriched in the cytosol and nucleus before dormancy release .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium nitrate can be synthesized through several methods:
Reaction with Nitric Acid: The most common method involves reacting calcium carbonate (limestone) with nitric acid: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with Ammonium Nitrate: Another method involves reacting ammonium nitrate with calcium hydroxide: [ 2\text{NH}_4\text{NO}_3 + \text{Ca(OH)}_2 \rightarrow \text{Ca(NO}_3\text{)}_2 + 2\text{NH}_4\text{OH} ]
Industrial Production Methods: Industrial production of this compound typically involves the reaction of nitric acid with limestone. The process includes the following steps:
Raw Material Preparation: Nitric acid and limestone are prepared.
Reaction: The materials are reacted under controlled conditions to ensure optimal conversion.
Separation and Purification: The mixture is separated and purified to obtain high-quality this compound
Chemical Reactions Analysis
Types of Reactions: Calcium nitrate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to release nitrogen dioxide, oxygen, and calcium oxide: [ \text{Ca(NO}_3\text{)}_2 \rightarrow \text{CaO} + 2\text{NO}_2 + \frac{1}{2}\text{O}_2 ]
Precipitation Reaction: When this compound reacts with sodium carbonate, calcium carbonate precipitates, leaving sodium nitrate in solution: [ \text{Ca(NO}_3\text{)}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{NaNO}_3 + \text{CaCO}_3 ]
Common Reagents and Conditions:
Oxidizing Agents: this compound can act as an oxidizing agent in various reactions.
Reducing Agents: It can be reduced under specific conditions to form different products.
Major Products:
- Nitrogen Dioxide (NO₂)
- Calcium Oxide (CaO)
- Sodium Nitrate (NaNO₃)
- Calcium Carbonate (CaCO₃) .
Scientific Research Applications
Calcium nitrate has numerous applications in scientific research:
- Agriculture: It is used as a fertilizer due to its high solubility and rich content of nitrate-nitrogen and water-soluble calcium, promoting plant growth and replenishing soil calcium .
- Wastewater Treatment: It is employed to control odor by preventing the formation of hydrogen sulfide, a harmful gas .
- Construction: It acts as a set accelerator in concrete, reducing setting time and enhancing efficiency .
- Sediment Remediation: this compound is used in in situ sediment remediation to oxidize reduced sulfur and iron, leading to the adsorption of mobile phosphorus .
Comparison with Similar Compounds
- Calcium Ammonium Nitrate (Ca(NO₃)₂·NH₄NO₃): A widely used inorganic fertilizer that combines calcium nitrate and ammonium nitrate .
- Magnesium Nitrate (Mg(NO₃)₂): Another nitrate salt used in fertilizers and other applications.
- Strontium Nitrate (Sr(NO₃)₂): Used in pyrotechnics and as a red colorant in fireworks.
Uniqueness of this compound:
- Dual Nutrient Source: Provides both calcium and nitrogen, essential for plant growth.
- High Solubility: Highly soluble in water, making it readily available for plant uptake.
- Versatility: Used in multiple industries, including agriculture, construction, and wastewater treatment .
This compound’s unique properties and wide range of applications make it an essential compound in various scientific and industrial fields.
Properties
CAS No. |
10124-37-5 |
|---|---|
Molecular Formula |
CaHNO3 |
Molecular Weight |
103.09 g/mol |
IUPAC Name |
calcium;dinitrate |
InChI |
InChI=1S/Ca.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChI Key |
WLQXPAUZYVXSNE-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] |
Canonical SMILES |
[N+](=O)(O)[O-].[Ca] |
Color/Form |
Deliquescent granules White, cubic crystals White mass |
density |
2.5 at 64.4 °F (USCG, 1999) 2.5 @ 25 °C /Tetrahydrate/ 2.50 g/cm³ |
melting_point |
1042 °F (USCG, 1999) About 560 °C 560 °C |
Key on ui other cas no. |
10124-37-5 |
physical_description |
Calcium nitrate appears as white to light gray granular solid. May be either the anhydrous compound or the tetrahydrate. Used in fertilizers, explosives and pyrotechnics. DryPowder, Liquid; Liquid; OtherSolid; PelletsLargeCrystals, Liquid COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |
Pictograms |
Oxidizer; Corrosive; Irritant |
solubility |
Very sol in water; freely sol in methanol, ethanol, acetone; almost insol in concn nitric acid SOL IN ANHYD AMMONIA; IN ALCOHOL 14 G/100 CC @ 15 °C Soluble in acetone; insoluble in ethanol Solubility in water, g/100ml: 121.2 |
Synonyms |
calcium nitrate calcium nitrate tetrahydrate |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene](/img/structure/B158784.png)






![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)




